

JNJ-303: A Technical Guide to a Selective Kv7.1/KCNQ1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	JNJ 303	
Cat. No.:	B15586980	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-303 is a potent and selective inhibitor of the voltage-gated potassium channel Kv7.1, also known as KCNQ1. This channel, in complex with its accessory subunit KCNE1, is the molecular basis of the slowly activating delayed rectifier potassium current (IKs), a critical component in the repolarization of the cardiac action potential. Due to its crucial role in cardiac electrophysiology, the IKs current is a significant target for the investigation of cardiac arrhythmias, particularly Long QT Syndrome (LQTS). JNJ-303 serves as a valuable pharmacological tool for studying the physiological and pathophysiological roles of the Kv7.1/KCNQ1 channel. This document provides a comprehensive technical overview of JNJ-303, including its pharmacological profile, detailed experimental methodologies for its characterization, and a visual representation of its mechanism of action and experimental evaluation.

Pharmacological Profile of JNJ-303

JNJ-303 exhibits high potency for the IKs channel, with a reported IC50 value of 64 nM.[1][2] Its selectivity is a key attribute, displaying significantly lower affinity for other cardiac ion channels, which is crucial for minimizing off-target effects in experimental settings.





Table 1: Inhibitory Potency (IC50) of JNJ-303 on Various

Cardiac Ion Channels

Ion Channel	Current	IC50 (μM)
Kv7.1/KCNE1 (hIKs)	IKs	0.064
hERG (Kv11.1)	lKr	12.6
Nav1.5	INa	3.3
Cav1.2	ICa	>10
Kv4.3	Ito	11.1
Kir2.1	IK1	>100

Data compiled from multiple sources.

Table 2: Chemical and Physical Properties of JNJ-303

Property	- Value
Molecular Formula	C21H29CIN2O4S
Molecular Weight	441.0 g/mol
CAS Number	878489-28-2
Appearance	Solid
Solubility	DMSO: 1 mg/ml, Ethanol: insoluble, PBS (pH 7.2): insoluble

Experimental Protocols Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This protocol is designed to assess the inhibitory effect of JNJ-303 on heterologously expressed Kv7.1/KCNE1 channels.



- 1. Oocyte Preparation and cRNA Injection:
- Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
- Prepare cRNA for human Kv7.1 (KCNQ1) and KCNE1.
- Microinject oocytes with the cRNA encoding the channels.
- Incubate the injected oocytes for 2-5 days at 16-18°C in ND96 solution to allow for channel expression.
- 2. Electrophysiological Recording:
- Place an oocyte in the recording chamber perfused with ND96 solution.
- Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M
 KCI.
- Clamp the oocyte membrane potential at a holding potential of -80 mV.
- Elicit IKs currents using a voltage-step protocol, for example, a depolarizing step to +40 mV for 2 seconds followed by a repolarizing step to -40 mV.
- Apply JNJ-303 at various concentrations to the perfusion solution to determine the dosedependent inhibition of the IKs current.
- 3. Data Analysis:
- Measure the tail current amplitude at the beginning of the repolarizing step.
- Plot the percentage of current inhibition against the JNJ-303 concentration to determine the IC50 value using a standard sigmoidal dose-response curve.

Whole-Cell Patch Clamp in Mammalian Cells

This protocol is used to evaluate the effect of JNJ-303 on native or heterologously expressed IKs currents in mammalian cells, such as CHO cells or isolated cardiomyocytes.

1. Cell Preparation:



- For stable cell lines (e.g., CHO-KCNQ1/KCNE1), culture cells to 70-80% confluency.
- For primary cardiomyocytes, isolate cells from cardiac tissue using enzymatic digestion.
- Plate cells on glass coverslips for recording.
- 2. Patch Clamp Recording:
- Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
- Use borosilicate glass pipettes (2-5 MΩ resistance) filled with an internal solution containing (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH 7.2 with KOH).
- Form a giga-ohm seal between the pipette tip and the cell membrane and then rupture the membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -80 mV.
- Apply a voltage protocol to elicit IKs currents. A typical protocol involves a depolarizing step to potentials between -40 mV and +60 mV.
- Perfuse the cell with different concentrations of JNJ-303 to assess its inhibitory effect.
- 3. Data Analysis:
- Measure the steady-state outward current at the end of the depolarizing pulse.
- Calculate the percentage of inhibition for each concentration and fit the data to a Hill equation to determine the IC50.

In Vivo Assessment in Anesthetized Dogs

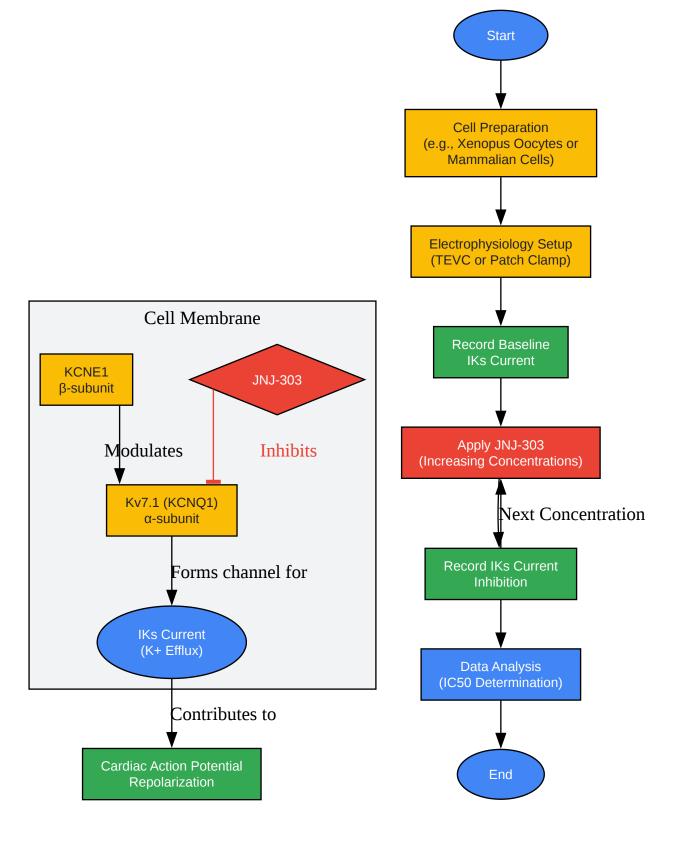
This protocol describes the evaluation of JNJ-303's effect on the QT interval in an anesthetized dog model, a common preclinical model for assessing pro-arrhythmic risk.[1][3]



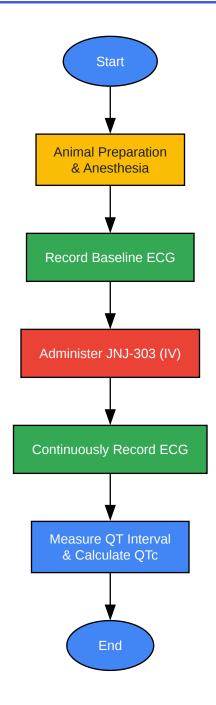
- 1. Animal Preparation and Anesthesia:
- Use purpose-bred beagle dogs.
- Anesthetize the dogs with an appropriate agent (e.g., isoflurane).
- Monitor vital signs, including heart rate, blood pressure, and body temperature, throughout the experiment.
- 2. ECG Recording and Drug Administration:
- Record a standard lead II electrocardiogram (ECG).
- After a baseline recording period, administer JNJ-303 intravenously at escalating doses.[1]
- Continuously record the ECG during and after drug administration.
- 3. Data Analysis:
- Measure the QT interval from the ECG recordings.
- Correct the QT interval for heart rate using a standard formula (e.g., Bazett's or Fridericia's correction) to obtain the QTc interval.
- Analyze the change in QTc from baseline at different doses of JNJ-303.

Visualizations Signaling Pathway of Kv7.1/KCNQ1 Inhibition by JNJ303









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. IKs inhibitor JNJ303 prolongs the QT interval and perpetuates arrhythmia when combined with enhanced inotropy in the CAVB dog PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blackwellpublishing.com [blackwellpublishing.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- To cite this document: BenchChem. [JNJ-303: A Technical Guide to a Selective Kv7.1/KCNQ1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586980#jnj-303-as-a-selective-kv7-1-kcnq1-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com